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molecular formula C11H8N2O3 B2871936 3-Nitro-2-phenoxypyridine CAS No. 76893-44-2

3-Nitro-2-phenoxypyridine

Cat. No. B2871936
M. Wt: 216.196
InChI Key: SUUZDNBBAQOFQR-UHFFFAOYSA-N
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Patent
US05977146

Procedure details

3.6 g (150 mmol) of sodium hydride were added, a little at a time, to a mixture of 12 g (128 mmol) of phenol and 100 ml of dimethylformamide. After the evolution of gas had ceased, the resulting mixture was treated with 18 g (114 mmol) of 2-chloro-3-nitropyridine. After the reaction mixture had been stirred at room temperature (approximately 25° C.) for 3 hours, it was treated with water. Following extraction with tert-butyl methyl ether, washing and drying the organic phase and removal of the solvent under reduced pressure, the product crystallized out. It was purified further by stirring with tert-butyl methyl ether/n-pentane. This gave 6.6 g (27%) of the title compound. A further 3.0 g (12%) of the title compound were obtained from the mother liquor.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
12%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CN(C)C=O.Cl[C:16]1[C:21]([N+:22]([O-:24])=[O:23])=[CH:20][CH:19]=[CH:18][N:17]=1>O>[N+:22]([C:21]1[C:16]([O:9][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[N:17][CH:18]=[CH:19][CH:20]=1)([O-:24])=[O:23] |f:0.1|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture had been stirred at room temperature (approximately 25° C.) for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction with tert-butyl methyl ether
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
the organic phase and removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product crystallized out
CUSTOM
Type
CUSTOM
Details
It was purified further
STIRRING
Type
STIRRING
Details
by stirring with tert-butyl methyl ether/n-pentane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 12.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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